Reduced Lipophilicity (LogP) vs. Phenyl and Cyclohexyl Isocyanates
4-(2-Isocyanatoethyl)morpholine exhibits a significantly lower XLogP3-AA value (0.7) compared to the widely used phenyl isocyanate (2.7) and cyclohexyl isocyanate (2.8) [1][2][3]. This indicates over a 100-fold lower partition coefficient into organic phases, translating to enhanced water solubility and reduced bioaccumulation potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | Phenyl isocyanate: 2.7; Cyclohexyl isocyanate: 2.8 |
| Quantified Difference | ΔLogP = -2.0 vs. phenyl isocyanate; ΔLogP = -2.1 vs. cyclohexyl isocyanate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower LogP enables direct conjugation to hydrophilic biomolecules or polymer backbones in aqueous media without requiring organic co-solvents that could denature proteins or compromise biological activity.
- [1] PubChem. (2026). 4-(2-Isocyanatoethyl)morpholine. PubChem CID 22124539. View Source
- [2] PubChem. (2026). Phenyl isocyanate. PubChem CID 7672. View Source
- [3] PubChem. (2026). Cyclohexyl isocyanate. PubChem CID 18502. View Source
